6-Bromoquinoline-3-carboxylic acid chemical properties
6-Bromoquinoline-3-carboxylic acid chemical properties
An In-depth Technical Guide to 6-Bromoquinoline-3-carboxylic Acid: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-bromoquinoline-3-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its core chemical properties, reactivity, synthesis strategies, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Profile and Physicochemical Properties
6-Bromoquinoline-3-carboxylic acid (CAS No. 798545-30-9) is a derivative of quinoline, a bicyclic aromatic heterocycle.[1] Its structure is characterized by a bromine atom at the 6-position and a carboxylic acid group at the 3-position. These two functional groups are the primary drivers of its chemical reactivity and utility, providing orthogonal handles for synthetic modification. The bromine atom serves as a key site for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the carboxylic acid enables amide bond formation, esterification, and other classical transformations.
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 798545-30-9 | [1] |
| Molecular Formula | C₁₀H₆BrNO₂ | [1][2] |
| Molecular Weight | 252.06 g/mol | [2][3] |
| Physical Form | Solid | [3] |
| SMILES String | Brc1cc2c(ncc(c2)C(=O)O)cc1 | [4][3] |
| InChI Key | HVNYDSMSHWJYHG-UHFFFAOYSA-N | [4][3] |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | |
| logP | 2.6955 | [5] |
Reactivity and Synthetic Utility
The synthetic value of 6-bromoquinoline-3-carboxylic acid lies in the distinct reactivity of its functional groups. The quinoline core itself is relatively electron-deficient, influencing the regioselectivity of further substitutions.
The Carboxylic Acid Moiety: A Gateway to Diverse Derivatives
The carboxylic acid group is a versatile functional handle. It readily participates in nucleophilic acyl substitution reactions, allowing for the creation of a wide array of derivatives. This is a cornerstone of its use in constructing libraries of compounds for drug discovery. Key transformations include:
-
Amidation: Coupling with primary or secondary amines to form amides is one of the most common derivatizations, often employed to explore structure-activity relationships (SAR).
-
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via an activated intermediate yields esters, which can modulate properties like solubility and cell permeability.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, providing another point for diversification.
The Bromo Group: A Linchpin for Cross-Coupling
The bromine atom at the C-6 position is the molecule's most valuable feature for building molecular complexity. It is an ideal participant in palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast range of substituents.
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups.
-
Heck Coupling: Reaction with alkenes to form substituted olefins.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, attaching various amino groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
This capability to systematically modify the quinoline scaffold is paramount in optimizing the biological activity and pharmacokinetic properties of lead compounds.
Plausible Synthetic Pathway
While specific vendor synthesis routes are proprietary, a plausible and established method for constructing the quinoline-3-carboxylic acid core is the Gould-Jacobs reaction . This process involves the reaction of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent hydrolysis.
A conceptual workflow is outlined below:
Step-by-Step Methodology:
-
Condensation: 4-Bromoaniline is reacted with diethyl ethoxymethylenemalonate (DEEM). This step involves the nucleophilic attack of the aniline nitrogen onto the electron-deficient alkene of DEEM, followed by the elimination of ethanol.
-
Thermal Cyclization: The resulting intermediate is heated to a high temperature (typically ~250 °C in a high-boiling solvent like diphenyl ether). This intramolecular cyclization reaction forms the quinoline ring system, yielding an ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.
-
Dehydroxylation/Chlorination: The 4-hydroxy group is often converted to a better leaving group, for example, by treatment with phosphorus oxychloride (POCl₃), to yield the 4-chloro derivative.
-
Reduction (Dechlorination): The 4-chloro group is then removed, often via catalytic hydrogenation (e.g., H₂, Pd/C), to give the ethyl 6-bromoquinoline-3-carboxylate.
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Hydrolysis: The final step is the saponification (hydrolysis) of the ethyl ester using a base like sodium hydroxide or potassium hydroxide, followed by acidic workup to yield the target 6-bromoquinoline-3-carboxylic acid.
Applications in Drug Discovery and Medicinal Chemistry
The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6] Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[6][7][8]
6-Bromoquinoline-3-carboxylic acid serves as a critical starting material for developing novel therapeutics. Research into quinoline-3-carboxylic acid derivatives has identified potent inhibitors of various enzymes and selective antiproliferative agents.[9][10] For example, studies have shown that modifying this scaffold can lead to compounds with significant activity against cancer cell lines and as inhibitors of protein kinase CK2.[9][10] The bromine atom allows for systematic exploration of the chemical space at the 6-position, which is crucial for optimizing target binding and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Analytical Characterization Profile
While Sigma-Aldrich notes that they do not collect analytical data for this specific product, a researcher would use the following standard techniques to verify its identity and purity.[4][11]
-
¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals in the aromatic region (typically 7.5-9.5 ppm). The protons on the quinoline ring would appear as doublets and multiplets, with their specific chemical shifts and coupling constants confirming the substitution pattern. The carboxylic acid proton would appear as a broad singlet, typically downfield (>10 ppm).
-
¹³C NMR Spectroscopy: The carbon spectrum would show 10 distinct signals, including a signal for the carbonyl carbon of the carboxylic acid (typically >165 ppm) and signals for the aromatic carbons, with the carbon attached to the bromine being influenced by the halogen's electronic effects.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and, more likely, a protonated molecule [M+H]⁺ corresponding to the molecular weight. A key diagnostic feature would be the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretch from the carboxylic acid (centered around 3000 cm⁻¹), a sharp C=O stretch (approx. 1700 cm⁻¹), and several C=C and C=N stretching vibrations from the aromatic quinoline core (approx. 1500-1600 cm⁻¹).
Safety and Handling
Proper laboratory safety protocols must be followed when handling 6-bromoquinoline-3-carboxylic acid. It is classified with GHS07 pictograms, indicating it can be harmful.[4][2][11]
-
Hazard Classifications: Acute toxicity, Oral (Category 4).[4][2][11]
-
Precautionary Statements: P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[4][2][11]
Recommended Handling Procedures:
-
Handle in a well-ventilated area or a chemical fume hood.[12]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[12]
-
Avoid formation of dust and aerosols.[12]
-
Store in a tightly closed container in a dry, cool place.[12]
Conclusion
6-Bromoquinoline-3-carboxylic acid is a highly valuable and versatile building block for chemical synthesis. The strategic placement of a carboxylic acid and a bromine atom on the privileged quinoline scaffold provides two distinct and reactive sites for molecular elaboration. This dual functionality makes it an ideal starting material for the synthesis of compound libraries aimed at discovering new therapeutic agents and functional materials. Its robust reactivity in cross-coupling and derivatization reactions ensures its continued importance in the fields of medicinal chemistry and organic synthesis.
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